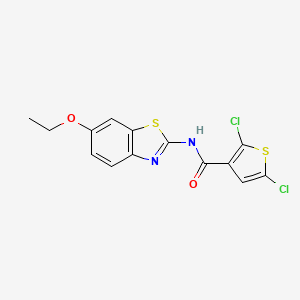

2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Description

The compound 2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a benzothiazole derivative featuring a thiophene core substituted with two chlorine atoms at positions 2 and 3. The benzothiazole moiety is modified with a 6-ethoxy group, and the carboxamide linker bridges the thiophene and benzothiazole rings.

Properties

IUPAC Name |

2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O2S2/c1-2-20-7-3-4-9-10(5-7)21-14(17-9)18-13(19)8-6-11(15)22-12(8)16/h3-6H,2H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFFOZSVMKZNTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with ethyl chloroacetate under reflux conditions.

Introduction of the Thiophene Ring: The thiophene ring is introduced by reacting the benzothiazole derivative with 2,5-dichlorothiophene-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Final Coupling Reaction: The final step involves the coupling of the intermediate product with an appropriate amine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of thiophene derivatives with different substituents.

Scientific Research Applications

2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the benzothiazole ring, core heterocycle, and functional groups. Key comparisons include:

N-(6-Trifluoromethylbenzothiazol-2-yl)acetamide Derivatives ()

- Core Structure : Phenyl ring (vs. thiophene in the target compound).

- Substituents : Trifluoromethyl (-CF₃) at the 6-position of benzothiazole (vs. ethoxy).

- Functional Group : Acetamide linker (vs. carboxamide).

- Implications: The electron-withdrawing -CF₃ group enhances stability but reduces solubility compared to the ethoxy group.

C.I. Pigment Yellow 165 ()

- Core Structure : Phenyl ring with a diazenyl group (vs. thiophene).

- Substituents : 6-ethoxy-benzothiazole (shared with the target compound).

- Functional Group : Diazenyl-linked butanamide (vs. carboxamide).

- Implications : The diazenyl group confers chromophoric properties, making it suitable as a pigment. The absence of a thiophene-carboxamide scaffold limits direct pharmacological comparisons .

2,5-Dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide (BG01428, )

- Core Structure : Thiophene (shared).

- Substituents : 4,7-Dimethoxy on benzothiazole (vs. 6-ethoxy).

- Functional Group : Carboxamide (shared).

- The positional isomerism (4,7 vs. 6 substitution) may alter steric hindrance and bioavailability .

Fluorinated and Morpholine-Modified Analog ()

- Core Structure : Thiophene (shared).

- Substituents: 4-Fluoro on benzothiazole and morpholinopropyl group (vs. 6-ethoxy).

- Functional Group : Carboxamide with tertiary amine (vs. unmodified carboxamide).

- Implications : Fluorine improves metabolic stability and lipophilicity, while the morpholine group enhances solubility and target affinity. The increased molecular weight (474.40 vs. ~389) may affect pharmacokinetics .

Tabulated Comparison of Key Analogs

Structure-Activity Relationship (SAR) Insights

- Ethoxy vs. Methoxy : The 6-ethoxy group in the target compound provides moderate lipophilicity, whereas methoxy groups (e.g., BG01428) increase polarity and hydrogen-bonding capacity.

- Thiophene vs.

- Carboxamide vs.

Physicochemical and Pharmacokinetic Considerations

- Molecular Weight : Lower molecular weight (~389) in the target compound and BG01428 suggests better membrane permeability compared to bulkier analogs like the fluorinated morpholine derivative (474.40).

- Solubility : Ethoxy and methoxy groups improve water solubility relative to -CF₃ substituents.

- Metabolic Stability : Fluorine and morpholine groups () mitigate oxidative metabolism, extending half-life.

Biological Activity

2,5-Dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial, antifungal, antioxidant properties, and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical formula: C13H10Cl2N2O2S. Its molecular weight is approximately 327.20 g/mol. The presence of both thiophene and benzothiazole moieties contributes to its diverse biological effects.

Antibacterial Activity

Recent studies have indicated that derivatives of benzothiazole compounds exhibit varying degrees of antibacterial activity. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

These results suggest that the compound may act by disrupting bacterial cell walls or interfering with protein synthesis.

Antifungal Activity

In vitro studies have also demonstrated antifungal properties against various fungal strains. For example:

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 32 µg/mL |

| This compound | Aspergillus niger | 64 µg/mL |

These findings indicate that the compound could be a candidate for further development as an antifungal agent.

Antioxidant Properties

The antioxidant capacity of the compound has been evaluated using various assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). Results indicate that it possesses moderate antioxidant activity:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 50 |

| FRAP | 45 |

This suggests that the compound may help in mitigating oxidative stress in biological systems.

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that it may exert its effects through:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism.

- Membrane Disruption : The lipophilic nature of thiophene and benzothiazole rings may facilitate interaction with microbial membranes.

- Radical Scavenging : The presence of functional groups capable of donating electrons may contribute to its antioxidant properties.

Case Studies

A recent study published in a peer-reviewed journal explored the effects of this compound on cultured human cells. The results indicated that it could reduce cell viability in a dose-dependent manner while also exhibiting selective toxicity towards cancer cells compared to normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.